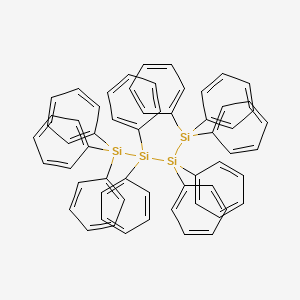

Decaphenyltetrasilane

Description

Decaphenyltetrasilane is a hypothetical organosilicon compound comprising a tetrasilane backbone (Si₄ chain) substituted with ten phenyl groups (C₆H₅). However, the absence of direct references to this compound in the provided sources limits the ability to discuss its specific synthesis, properties, or applications authoritatively.

Properties

Molecular Formula |

C60H50Si4 |

|---|---|

Molecular Weight |

883.4 g/mol |

IUPAC Name |

[diphenyl(triphenylsilyl)silyl]-diphenyl-triphenylsilylsilane |

InChI |

InChI=1S/C60H50Si4/c1-11-31-51(32-12-1)61(52-33-13-2-14-34-52,53-35-15-3-16-36-53)63(57-43-23-7-24-44-57,58-45-25-8-26-46-58)64(59-47-27-9-28-48-59,60-49-29-10-30-50-60)62(54-37-17-4-18-38-54,55-39-19-5-20-40-55)56-41-21-6-22-42-56/h1-50H |

InChI Key |

PADLYGBOVMIGEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decaphenyltetrasilane can be synthesized through various methods. One common approach involves the reaction of phenylsilane with a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Decaphenyltetrasilane undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of siloxane bonds, resulting in compounds such as silanols and siloxanes.

Reduction: Reduction reactions can modify the silicon-silicon bonds, potentially leading to the formation of lower silanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Decaphenyltetrasilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.

Biology: Research is ongoing into its potential use in biological systems, particularly in drug delivery and imaging.

Medicine: Its unique properties make it a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism by which decaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-silicon and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several highly substituted aromatic and halogenated compounds, which serve as structural analogs for comparative analysis. Key compounds include Decabromobiphenyl , Decabromodiphenyl ether , Decachlorobiphenyl , and Decacyclene (all from ). While these differ in backbone (carbon vs. silicon) and substituents (halogens vs. phenyl groups), they share the "deca-" prefix, indicating a high degree of substitution.

Table 1: Comparison of Deca-Substituted Compounds

Key Differences:

Backbone Composition :

- This compound features a silicon chain (Si₄), whereas the compared compounds are carbon-based (biphenyl or fused aromatic systems). Silicon backbones confer greater thermal stability and flexibility compared to rigid carbon frameworks .

Substituent Effects: Halogenated compounds (Br, Cl) exhibit high electronegativity and are used as flame retardants or environmental contaminants.

Regulatory Considerations: Halogenated analogs like Decabromodiphenyl ether require compliance with chemical safety laws (e.g., Japan’s "化審法") due to persistence and toxicity . No toxicity data are available for this compound, but organosilicon compounds generally exhibit lower bioaccumulation risks compared to halogens .

Applications :

- Decacyclene serves as a standard in environmental analysis, while this compound’s hypothetical applications might include silicon-based polymers or precursors for semiconductor materials .

Biological Activity

Decaphenyltetrasilane (DPTS) is a silane compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores the biological activities associated with DPTS, including its antioxidant, anticancer, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a silicon backbone with phenyl groups attached. This configuration contributes to its physical and chemical properties, which are crucial for its biological activity.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage. Research indicates that DPTS exhibits significant antioxidant activity.

- Mechanism of Action : DPTS can scavenge free radicals through various mechanisms, including hydrogen atom transfer and electron donation.

- Research Findings : In studies assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, DPTS demonstrated an IC50 value of approximately 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer properties of DPTS have been explored in several studies, highlighting its potential to inhibit cancer cell proliferation.

- Cell Lines Tested : DPTS was evaluated against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and pancreatic cancer cells.

- Findings : The compound exhibited IC50 values ranging from 3 to 14 µM across different cell lines, indicating potent cytotoxic effects. Notably, DPTS was found to induce apoptosis in treated cells by disrupting the cell cycle and enhancing markers associated with programmed cell death .

Antimicrobial Activity

DPTS also shows promise as an antimicrobial agent against various pathogens.

- Bacterial Strains : Studies have reported that DPTS possesses activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for DPTS against common pathogens like Escherichia coli and Staphylococcus aureus were found to be in the range of 25-50 µg/mL .

Summary of Biological Activities

Case Studies

- Antioxidant Study : A study conducted on the antioxidant capacity of silanes revealed that DPTS effectively reduced oxidative stress markers in vitro, showcasing its potential as a therapeutic agent in oxidative stress-related diseases.

- Anticancer Research : In vivo studies demonstrated that DPTS significantly reduced tumor growth in xenograft models of breast cancer, suggesting its utility as an adjunct therapy in cancer treatment.

- Microbial Resistance : A recent investigation into the antimicrobial properties of silanes highlighted DPTS's effectiveness against antibiotic-resistant strains of bacteria, emphasizing its potential role in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.